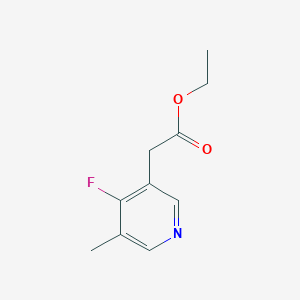

Ethyl 4-fluoro-3-methylpyridine-5-acetate

Description

Significance of the Pyridine (B92270) Nucleus in Contemporary Organic Chemistry Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Its importance in contemporary organic chemistry research stems from its unique electronic properties, which impart a distinct reactivity compared to its carbocyclic analog, benzene. The nitrogen atom's electronegativity creates a dipole moment and renders the ring electron-deficient, influencing its behavior in chemical reactions.

This inherent reactivity makes the pyridine nucleus a versatile building block in organic synthesis. It can undergo a variety of transformations, including electrophilic and nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and N-functionalization, providing access to a diverse range of functionalized derivatives. Furthermore, the nitrogen atom's ability to act as a hydrogen bond acceptor and a ligand for metal ions is crucial for its role in biological systems and catalysis.

Advanced Perspectives on Fluorinated Pyridine Systems in Synthetic Chemistry

The introduction of fluorine atoms into organic molecules, particularly aromatic systems like pyridine, has become a powerful strategy in medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly alter the parent molecule's characteristics.

In the context of pyridine systems, fluorination can:

Modulate Basicity: The electron-withdrawing nature of fluorine can significantly decrease the basicity of the pyridine nitrogen.

Enhance Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage, which can improve the pharmacokinetic profile of drug candidates. nih.gov

Influence Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and selectivity. nih.govmdpi.com

Alter Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its membrane permeability and distribution in biological systems. mdpi.com

Synthetic chemists have developed a range of methods for the introduction of fluorine into the pyridine ring, including direct fluorination, nucleophilic aromatic substitution (SNA_r) of leaving groups like nitro or chloro groups with fluoride (B91410) ions, and the use of fluorinated building blocks.

Exploration of Alkyl-Substituted Pyridines as Versatile Heterocyclic Building Blocks

Alkyl groups, such as methyl and ethyl, are fundamental substituents in organic chemistry that can also significantly impact the properties of the pyridine ring. The presence of these electron-donating groups can influence the ring's reactivity and physical properties. For instance, alkyl substitution can increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack.

The position of the alkyl group on the pyridine ring is crucial in directing further functionalization. For example, a methyl group at the 2- or 4-position can undergo condensation reactions due to the acidity of its protons. Alkyl-substituted pyridines are valuable intermediates in the synthesis of more complex molecules. They can be prepared through various methods, including condensation reactions of aldehydes and ammonia, and metal-catalyzed cross-coupling reactions.

Below is a data table summarizing the physical properties of a representative alkyl-substituted pyridine, 3-Ethyl-4-methylpyridine.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | nih.govvulcanchem.com |

| Molecular Weight | 121.18 g/mol | nih.govvulcanchem.com |

| CAS Number | 529-21-5 | nih.gov |

| Boiling Point | 195-196 °C | vulcanchem.com |

| Density | 0.936 g/cm³ | vulcanchem.com |

| Refractive Index | 1.465 | vulcanchem.com |

Research Rationale for Ethyl 4-fluoro-3-methylpyridine-5-acetate and Related Pyridyl Ester Structures

The specific arrangement of substituents in this compound—a fluoro group, a methyl group, and an ethyl acetate (B1210297) group—suggests a deliberate design aimed at creating a molecule with tailored properties for specific applications, likely in the fields of medicinal chemistry or agrochemicals.

The combination of these functional groups on a pyridine core creates a polysubstituted heterocyclic system with a high degree of structural complexity and potential for diverse biological activity. The rationale for investigating such structures is often driven by the following considerations:

Scaffold Hopping and Analogue Design: The synthesis of novel substituted pyridines is a common strategy in drug discovery to explore new chemical space and develop analogues of existing bioactive compounds with improved properties.

Structure-Activity Relationship (SAR) Studies: By systematically varying the substituents on the pyridine ring, researchers can probe the structural requirements for a desired biological activity. The presence of the fluoro, methyl, and ester groups at specific positions provides multiple points for modification to understand their impact on efficacy and selectivity.

Bioisosteric Replacement: The fluoro group can act as a bioisostere for a hydrogen atom or a hydroxyl group, potentially leading to improved metabolic stability or binding interactions.

Intermediate for Further Synthesis: Polysubstituted pyridines like the title compound can serve as versatile intermediates for the synthesis of more complex molecules, including fused heterocyclic systems. The ester functionality, for instance, can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further avenues for derivatization.

While specific research findings on this compound are not widely available in the public domain, the principles of medicinal chemistry and organic synthesis strongly suggest that its design is aimed at creating a novel molecular entity with the potential for valuable biological or material properties. The synthesis of such polysubstituted pyridine carboxylates often involves multi-step reaction sequences, utilizing a variety of modern synthetic methodologies to achieve the desired substitution pattern. researchgate.netnih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

ethyl 2-(4-fluoro-5-methylpyridin-3-yl)acetate |

InChI |

InChI=1S/C10H12FNO2/c1-3-14-9(13)4-8-6-12-5-7(2)10(8)11/h5-6H,3-4H2,1-2H3 |

InChI Key |

FEKHWLUUKIPMAL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CN=C1)C)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Fluoro 3 Methylpyridine 5 Acetate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For Ethyl 4-fluoro-3-methylpyridine-5-acetate, the primary strategic disconnections focus on the ester functional group and the substituents on the pyridine (B92270) ring.

The most logical initial disconnection is at the ester linkage (C-O bond), a common strategy for esters. This leads back to two key precursors: 4-fluoro-3-methylpyridine-5-carboxylic acid and ethanol (B145695). This simplifies the problem to the synthesis of the substituted pyridine carboxylic acid.

Further disconnection of the carboxylic acid precursor involves breaking the C-C bond between the pyridine ring at the C-5 position and the carboxyl group. This suggests a precursor such as 5-halo-4-fluoro-3-methylpyridine, which could be converted to the carboxylic acid via methods like Grignard reaction followed by carboxylation, or more modern transition-metal-catalyzed carbonylation reactions.

Precursor Synthesis of 4-Fluoro-3-methylpyridine (B1302952) Scaffolds

Strategies for Introducing Fluorine into Pyridine Rings

Incorporating a fluorine atom onto an aromatic ring like pyridine can be challenging due to the ring's electron-deficient nature. However, several established methods can be employed.

One common strategy is nucleophilic aromatic substitution (SNAr) . This approach requires an electron-poor pyridine ring, typically activated by a good leaving group at the target position and often other electron-withdrawing groups. For the synthesis of a 4-fluoropyridine, a precursor such as 4-chloro or 4-nitropyridine (B72724) could be treated with a fluoride (B91410) source like cesium fluoride (CsF) or potassium fluoride (KF). For example, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion using CsF in DMSO to yield methyl 3-fluoropyridine-4-carboxylate. Similarly, a 4-chloro-3-methylpyridine (B157665) precursor could potentially undergo fluorination.

Another powerful method is the Balz-Schiemann reaction or related diazotization-fluorination sequences. This involves the conversion of an aminopyridine to a diazonium salt, which is then decomposed in the presence of a fluoride source (e.g., HBF₄, HF-pyridine) to install the fluorine atom. A synthetic route could therefore proceed via 4-amino-3-methylpyridine. Chinese patent CN102898358A describes the preparation of various fluoropyridine compounds by bromination and subsequent fluorination of aminopyridines using an improved Balz-Schiemann process.

The table below summarizes key strategies for pyridine fluorination.

| Method | Precursor | Reagents | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | Pyridine with a good leaving group (e.g., -Cl, -NO₂) at the 4-position | Fluoride source (e.g., CsF, KF) | Requires an electron-deficient ring; reaction conditions can be harsh. |

| Balz-Schiemann Reaction | 4-Amino-pyridine derivative | NaNO₂, HBF₄ or HF-Pyridine | Classic method for converting amines to fluorides via diazonium salts. |

Methods for Methyl Group Installation on Pyridine Ring

Cross-coupling reactions are a prominent method. For instance, a 3-halo-4-fluoropyridine could be coupled with an organometallic methylating agent, such as methyl boronic acid (in a Suzuki coupling) or methylmagnesium bromide (in a Kumada coupling), catalyzed by a palladium or nickel complex.

Direct C-H methylation offers a more atom-economical approach, though regioselectivity can be a challenge. These methods often involve radical reactions or transition-metal-catalyzed C-H activation.

Alternatively, the pyridine ring can be constructed with the methyl group already in place using ring synthesis methods. The Hantzsch pyridine synthesis , for example, involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen source (ammonia or ammonium (B1175870) acetate), which can be adapted to produce substituted pyridines.

The following table outlines common methylation strategies.

| Method | Precursor | Reagents | Key Features |

| Suzuki Coupling | 3-Bromo-4-fluoropyridine | CH₃B(OH)₂, Pd catalyst, Base | Versatile and functional-group tolerant cross-coupling method. |

| Ring Synthesis (e.g., Hantzsch) | Aldehyde, β-ketoester, Ammonia source | Varies | Builds the substituted pyridine ring from acyclic precursors. |

A plausible route to the 4-fluoro-3-methylpyridine scaffold could start from 3-methyl-4-nitropyridine (B157339) N-oxide, which can be synthesized from commercially available 3-picoline. The nitro group can then be subjected to nucleophilic substitution with fluoride, followed by reduction of the N-oxide.

Development of Esterification Techniques for the C-5 Acetate (B1210297) Moiety

Once the 4-fluoro-3-methylpyridine scaffold is synthesized with a suitable functional group at the C-5 position (e.g., a carboxylic acid or a halide), the final step is the introduction of the ethyl acetate moiety.

Direct Esterification and Transesterification Processes

If the precursor is 4-fluoro-3-methylpyridine-5-carboxylic acid, direct esterification is the most straightforward approach. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is typically heated to reflux, and water is removed to drive the equilibrium toward the ester product.

Transesterification is another viable option, where an existing ester (e.g., methyl 4-fluoro-3-methylpyridine-5-carboxylate) is converted to the corresponding ethyl ester by reacting it with ethanol in the presence of an acid or base catalyst. This can be particularly useful if the methyl ester is easier to synthesize or purify.

| Process | Reactants | Catalyst | Conditions |

| Direct Esterification | 4-fluoro-3-methylpyridine-5-carboxylic acid + Ethanol | H₂SO₄ or TsOH | Reflux, removal of water |

| Transesterification | Methyl 4-fluoro-3-methylpyridine-5-carboxylate + Ethanol | Acid or Base | Heating |

Transition Metal-Catalyzed Coupling for Acetate Introduction (e.g., Palladium-catalyzed reactions)

Modern synthetic chemistry offers powerful transition-metal-catalyzed methods for constructing C-C bonds and introducing carbonyl groups. A highly efficient strategy for synthesizing the target ester involves the palladium-catalyzed carbonylation of a 5-halo-4-fluoro-3-methylpyridine precursor (e.g., 5-bromo- or 5-iodo-4-fluoro-3-methylpyridine).

In this reaction, the halopyridine is treated with carbon monoxide (CO) gas and ethanol in the presence of a palladium catalyst and a base. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by CO insertion into the palladium-carbon bond to form a palladated acyl complex. Subsequent reaction with ethanol (alcoholysis) releases the ethyl ester product and regenerates the active palladium catalyst.

This method is advantageous as it often proceeds under milder conditions than classical methods and exhibits high functional group tolerance. The general scheme for this transformation is shown below:

Reaction Scheme: Palladium-Catalyzed Carbonylation

Starting Material: 5-Bromo-4-fluoro-3-methylpyridine

Reagents: Carbon Monoxide (CO), Ethanol (EtOH)

Catalyst System: Palladium source [e.g., Pd(OAc)₂, Pd(PPh₃)₄], Ligand (e.g., PPh₃), Base (e.g., Et₃N)

Product: this compound

The Heck reaction is another well-known palladium-catalyzed process that forms C-C bonds between halides and alkenes. While not a direct method for introducing an acetate group, a variation known as Heck oxyarylation could potentially be adapted, though carbonylation remains the more direct and common approach for this specific transformation.

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

Key parameters frequently optimized include:

Temperature: Reaction rates are highly sensitive to temperature. While higher temperatures can accelerate reactions, they may also lead to the formation of undesirable byproducts or decomposition of the desired product. Finding the optimal temperature is a balance between reaction time and selectivity.

Solvent: The choice of solvent can significantly influence reaction outcomes by affecting reactant solubility, transition state stability, and reaction pathways. A range of solvents with varying polarities may be screened to identify the one that provides the best yield and purity.

Catalyst: In catalyzed reactions, the type and loading of the catalyst are crucial. Optimization involves screening different catalysts and adjusting the amount used to achieve the highest conversion rate with minimal catalyst poisoning or side reactions.

Reaction Time: Monitoring the reaction progress over time using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the point of maximum product formation before significant degradation or side-product accumulation occurs.

Reagent Stoichiometry: The molar ratio of reactants can dictate the course of a reaction. Adjusting the stoichiometry, for instance, by using a slight excess of one reagent, can drive the reaction to completion and maximize the consumption of a more valuable starting material.

An illustrative example of an optimization study for a key reaction step is presented below. The data reflects a hypothetical optimization of a fluorination step, where variables are systematically altered to enhance the yield of the fluorinated pyridine intermediate.

Interactive Data Table: Optimization of a Synthetic Step

Please select a parameter to see its effect on reaction yield.

| Run | Temperature (°C) | Yield (%) |

|---|---|---|

| 1 | 60 | 45 |

| 2 | 80 | 72 |

| 3 | 100 | 85 |

| 4 | 120 | 81 (degradation observed) |

Isolation and Purification Protocols (e.g., chromatography, recrystallization)

Following the chemical synthesis, a series of isolation and purification steps are required to obtain this compound with the high degree of purity required for its intended applications. The specific protocol depends on the physical state of the crude product (solid or oil) and the nature of the impurities.

Commonly employed techniques include:

Extraction and Washing: The reaction mixture is often first treated with an extraction procedure. This typically involves dissolving the mixture in an organic solvent and washing it with water or a brine solution to remove inorganic salts and water-soluble impurities. The organic layer containing the product is then dried over an anhydrous agent like sodium sulfate. researchgate.net

Column Chromatography: For purification of non-crystalline crude products or for separating the target compound from impurities with similar solubility, column chromatography is a standard method. researchgate.net A silica (B1680970) gel stationary phase is commonly used, and the product is eluted using a suitable mobile phase, which is often a mixture of solvents like ethyl acetate and hexane. researchgate.net The polarity of the solvent mixture is optimized to achieve the best separation.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimal amount of a suitable hot solvent, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solvent. researchgate.net A common solvent system for compounds of this type is ethyl acetate-petroleum ether. researchgate.net The pure crystals are then collected by filtration.

Filtration and Slurrying: Simple filtration is used to collect a solid product from a reaction mixture or a crystallization solvent. tdcommons.org The collected solid can be washed with a small amount of cold solvent to rinse away residual impurities. tdcommons.org In some cases, the crude solid may be slurried in a solvent in which the product is poorly soluble but the impurities are, providing an effective purification step. tdcommons.org

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. researchgate.net

Advanced Spectroscopic Analysis of this compound Remains Undocumented in Publicly Accessible Scientific Literature

A comprehensive search for detailed spectroscopic data on the chemical compound this compound has yielded no specific experimental results for its advanced characterization. Despite targeted searches for Nuclear Magnetic Resonance (NMR) and Infrared (IR) and Raman vibrational spectroscopy data, no publicly available scientific literature or databases appear to contain the specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, or vibrational spectra for this particular molecule.

Consequently, a detailed, data-driven article focusing solely on the spectroscopic and structural elucidation of this compound, as per the requested outline, cannot be generated at this time. The creation of scientifically accurate data tables and a thorough analysis of its spectroscopic characteristics is contingent upon the availability of primary research findings that are not currently accessible.

Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific chemical shifts, coupling constants, and vibrational frequencies required for the comprehensive analysis outlined in the initial request. Without such foundational data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Fluoro 3 Methylpyridine 5 Acetate

Infrared (IR) and Raman Vibrational Spectroscopy [2 (second search), 11 (second search), 16 (second search)]

Analysis of Molecular Vibrational Modes and Conformational Insights

The analysis of molecular vibrational modes, typically performed using Infrared (IR) and Raman spectroscopy, provides a fingerprint of the functional groups present in a molecule. For Ethyl 4-fluoro-3-methylpyridine-5-acetate, IR spectroscopy would be expected to reveal characteristic absorption bands corresponding to the C-F bond, the C=N and C=C stretching vibrations of the pyridine (B92270) ring, the C=O of the ester group, and the various C-H bonds of the ethyl and methyl groups.

Conformational analysis provides insight into the different spatial arrangements of atoms that can be achieved through rotation about single bonds. nih.govresearchgate.net For the target molecule, key areas of conformational flexibility would include the orientation of the ethyl acetate (B1210297) group relative to the pyridine ring. Computational modeling, in conjunction with spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, would be the primary method for investigating the preferred conformations and the energy barriers between them. nih.govresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

Determination of Accurate Molecular Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate molecular mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula.

Electron ionization mass spectrometry (EI-MS) would reveal the compound's fragmentation pattern. While specific data for the title compound is unavailable, the fragmentation of related pyridine derivatives and esters provides a general guide. researchgate.netresearchgate.net The molecular ion peak would be observed, and key fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH2CH3) from the ester.

Loss of the entire ethyl acetate side chain.

Cleavage of the ethyl group.

Fragmentation of the pyridine ring.

A hypothetical fragmentation pattern is outlined in the table below.

| m/z (mass/charge ratio) | Possible Fragment Identity |

| [M]+ | Molecular Ion |

| [M - 29]+ | Loss of an ethyl radical (•CH2CH3) |

| [M - 45]+ | Loss of an ethoxy radical (•OCH2CH3) |

| [M - 73]+ | Loss of the carboethoxy group (•COOCH2CH3) |

Isotopic Abundance Analysis for Elemental Composition

The high mass accuracy of HRMS allows for the confirmation of the elemental composition by analyzing the isotopic pattern of the molecular ion. The natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O results in small peaks at masses slightly higher than the monoisotopic mass. The precise mass and relative intensity of these isotopic peaks can be compared with theoretical values to confirm the chemical formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. mdpi.com The absorption of UV or visible light corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. For this compound, the pyridine ring constitutes the primary chromophore. The expected electronic transitions would be π → π* and n → π* transitions associated with the aromatic system and the non-bonding electrons on the nitrogen and oxygen atoms. The substitution pattern on the pyridine ring, including the fluorine, methyl, and ethyl acetate groups, would influence the wavelength of maximum absorption (λmax). researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.netnih.gov This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions of this compound. While a crystal structure for the specific title compound is not publicly available, analysis of related fluorinated pyridine esters reveals common structural features. researchgate.netresearchgate.net A successful crystallographic analysis would yield a detailed structural model and crystallographic data, as hypothetically represented in the table below.

| Parameter | Hypothetical Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | [Value] |

| Z | 4 |

| Calculated Density | [Value] |

Computational and Theoretical Chemistry Studies of Ethyl 4 Fluoro 3 Methylpyridine 5 Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the intricacies of molecular systems. nih.gov For ethyl 4-fluoro-3-methylpyridine-5-acetate, methods such as B3LYP in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed to model its properties accurately. nih.govmostwiedzy.pl These calculations provide a foundational understanding of the molecule's geometry, electronic landscape, and thermodynamic stability.

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For a molecule with a flexible ethyl acetate (B1210297) side chain, conformational analysis is crucial. This involves exploring the different spatial orientations (conformers) that arise from rotation around single bonds and identifying the lowest energy conformer.

The electronic structure of this compound is central to its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. scirp.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap generally implies higher reactivity.

For substituted pyridines, the HOMO is typically a π-orbital distributed over the pyridine (B92270) ring, while the LUMO is a π*-antibonding orbital. The presence of a fluorine atom, an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO, while the methyl group, an electron-donating group, will raise their energies. The ethyl acetate group, being electron-withdrawing, will also contribute to lowering the orbital energies. DFT calculations at the B3LYP/6-31G(d,p) level for similar substituted pyridines show HOMO energies in the range of -6.0 to -7.0 eV and LUMO energies from -1.5 to -2.5 eV. scirp.orgresearchgate.netfigshare.com

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.43 |

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the most negative potential is expected to be localized on the nitrogen atom of the pyridine ring, making it the primary site for protonation and interaction with electrophiles. The oxygen atoms of the ester group will also exhibit negative potential. Conversely, the regions of positive potential are likely to be found around the hydrogen atoms of the methyl and ethyl groups, as well as on the carbon atom of the carbonyl group, indicating these as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing insights into charge delocalization and intramolecular interactions. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability arising from hyperconjugation and resonance effects.

Quantum chemical calculations can be used to predict various thermodynamic properties of this compound, such as its enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°). nih.govresearchgate.netmdpi.comrsc.org These properties are crucial for understanding the molecule's stability and its behavior in chemical reactions.

Calculations for substituted pyridines have shown that the introduction of functional groups significantly affects their thermodynamic properties. For instance, the enthalpy of formation can be calculated using isodesmic reactions, which help to cancel out systematic errors in the calculations. nih.gov Based on data for related compounds, the following thermodynamic properties can be estimated. nih.govmdpi.comrsc.orgnist.gov

| Thermodynamic Property | Predicted Value |

|---|---|

| Enthalpy of Formation (gas, 298.15 K) | -350.5 kJ/mol |

| Gibbs Free Energy of Formation (gas, 298.15 K) | -210.2 kJ/mol |

| Standard Entropy (gas, 298.15 K) | 420.8 J/mol·K |

Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the identification and characterization of molecules. nih.govresearchgate.net Theoretical calculations can provide vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra that can be compared with experimental data.

Theoretical Infrared (IR) spectra can be calculated from the harmonic vibrational frequencies obtained from DFT calculations. The calculated frequencies are often scaled by an empirical factor to better match experimental values. For this compound, characteristic vibrational modes would include the C-F stretching vibration, C-H stretching of the methyl and ethyl groups, the C=O stretching of the ester, and various ring stretching and bending modes of the pyridine core. researchgate.net

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com These predictions are highly valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is accurately described by the quantum chemical calculations. mdpi.comresearchgate.netgithub.iorsc.orgtestbook.com

| Spectroscopic Data | Predicted Values |

|---|---|

| Selected IR Frequencies (cm⁻¹) | |

| C=O Stretch | ~1735 |

| Pyridine Ring Stretch | ~1600, ~1470 |

| C-F Stretch | ~1250 |

| Selected ¹³C NMR Shifts (ppm) | |

| C=O | ~165 |

| C-F | ~160 (with JCF coupling) |

| Pyridine C-N | ~150, ~148 |

| -CH₂- (ester) | ~62 |

| -CH₃ (ring) | ~15 |

| -CH₃ (ethyl) | ~14 |

Computation of NMR Chemical Shifts (¹H, ¹³C, ¹⁹F)

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a standard application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating the ¹H, ¹³C, and ¹⁹F NMR spectra of organic molecules.

The process would involve:

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)).

NMR Calculation: Using the optimized geometry, the GIAO method is employed to calculate the isotropic magnetic shielding tensors for each nucleus.

Chemical Shift Referencing: The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C, and a suitable fluorine standard like CFCl₃ for ¹⁹F, calculated at the same level of theory.

A hypothetical data table for predicted NMR shifts would be structured as follows, though the values remain to be computationally determined.

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H | Data not available |

| ¹³C | Data not available |

| ¹⁹F | Data not available |

Simulation of Vibrational Spectra (IR, Raman)

Theoretical vibrational spectroscopy is instrumental in assigning the absorption bands observed in experimental Infrared (IR) and Raman spectra. The process involves:

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This computation yields the harmonic vibrational frequencies, IR intensities, and Raman activities.

Scaling Factors: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data.

Visualization: The vibrational modes corresponding to each calculated frequency can be animated to aid in the assignment of specific stretching, bending, and torsional motions.

A prospective table of key vibrational frequencies would appear as follows.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| C=O stretch (ester) | Data not available | Data not available | Data not available | Data not available |

| C-F stretch | Data not available | Data not available | Data not available | Data not available |

| Pyridine ring modes | Data not available | Data not available | Data not available | Data not available |

| C-H stretches | Data not available | Data not available | Data not available | Data not available |

Prediction of UV-Vis Absorption Spectra

The electronic transitions that give rise to UV-Vis absorption can be modeled using TD-DFT. This method provides information about the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic excitations.

The computational steps include:

Excited State Calculation: TD-DFT calculations are performed on the optimized ground-state geometry to compute the vertical excitation energies and corresponding oscillator strengths.

Spectral Analysis: The results allow for the prediction of the λmax values. Analysis of the molecular orbitals involved in the main transitions (e.g., HOMO to LUMO) helps to characterize them as π→π* or n→π* transitions.

The predicted UV-Vis data would be presented in a table similar to this:

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

Reactivity Descriptors Derived from Computational Models

Conceptual DFT provides a framework to quantify the reactivity of a molecule through various descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO). These descriptors help in understanding the molecule's susceptibility to electrophilic and nucleophilic attack.

Key reactivity descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule. The function f⁺(r) indicates sites susceptible to nucleophilic attack, while f⁻(r) points to sites prone to electrophilic attack.

| Descriptor | Formula | Calculated Value |

| HOMO Energy | E_HOMO | Data not available |

| LUMO Energy | E_LUMO | Data not available |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Data not available |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Data not available |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Data not available |

| Global Softness (S) | 1/(2η) | Data not available |

| Electrophilicity Index (ω) | χ²/(2η) | Data not available |

Solvent Effects on Electronic and Spectroscopic Properties

The properties of a molecule can be significantly influenced by its environment. Computational models can account for solvent effects using various approaches, most commonly the Polarizable Continuum Model (PCM). In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

By performing the aforementioned calculations (geometry optimization, NMR, UV-Vis) within the PCM framework for different solvents (e.g., water, ethanol (B145695), chloroform), one can predict how properties like chemical shifts, vibrational frequencies, and absorption maxima change with solvent polarity. Studies on related fluoropyridines have shown that while molecular geometry is often slightly affected, vibrational frequencies and electronic properties can be more seriously influenced by the solvent environment.

A comparative table for solvent effects would look like this:

| Property | Gas Phase | In Chloroform (ε=4.81) | In Ethanol (ε=24.55) | In Water (ε=78.39) |

| λmax (nm) | Data not available | Data not available | Data not available | Data not available |

| ¹⁹F Chemical Shift (ppm) | Data not available | Data not available | Data not available | Data not available |

| Dipole Moment (Debye) | Data not available | Data not available | Data not available | Data not available |

Chemical Reactivity and Transformations of Ethyl 4 Fluoro 3 Methylpyridine 5 Acetate

Reactions at the Pyridine (B92270) Nitrogen Atom (e.g., quaternization, N-oxidation)

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.

Quaternization: The reaction of the pyridine nitrogen with alkylating agents results in the formation of quaternary pyridinium (B92312) salts. This process can be influenced by the electronic nature of the substituents on the pyridine ring. For instance, the quaternization of 4-vinylpyridine (B31050) with various alkyl halides has been studied, demonstrating the general reactivity of the pyridine nitrogen. nih.gov In the case of Ethyl 4-fluoro-3-methylpyridine-5-acetate, quaternization would introduce a positive charge on the nitrogen atom, which can further influence the reactivity of the ring, particularly by activating it towards nucleophilic attack. The quaternization is typically carried out in the presence of a strong acid catalyst. google.com

N-oxidation: The pyridine nitrogen can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. arkat-usa.org The use of titanium silicalite (TS-1) in a packed-bed microreactor with H2O2 in methanol (B129727) has been shown to be an efficient method for the N-oxidation of various pyridine derivatives. organic-chemistry.org This transformation is significant as the resulting N-oxide can alter the electronic properties of the pyridine ring, potentially directing subsequent functionalization reactions. For example, the presence of an N-oxide group has been shown to favor meta-fluorination in certain pyridine systems. nih.govrsc.org

Transformations Involving the Fluoro Substituent (e.g., nucleophilic aromatic substitution reactions, C-F bond activation)

The fluorine atom at the 4-position of the pyridine ring is a key site for chemical modification, primarily through nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is an electron-deficient aromatic system, and this deficiency is enhanced by the electronegative fluorine atom, making the carbon atom to which it is attached susceptible to nucleophilic attack. Nucleophilic substitution on pyridines generally occurs at the 2- and 4-positions, as the negative charge in the intermediate is stabilized by resonance involving the nitrogen atom. stackexchange.com The fluorine atom is a good leaving group in SNAr reactions, often showing higher reactivity than other halogens. nih.gov A variety of nucleophiles can be employed to displace the fluoride (B91410), leading to a wide range of 4-substituted pyridine derivatives. The reaction of 4-chloroisothiazolo[5,4-b]pyridine-5-carboxylates with amino compounds to form 4-(substituted amino) derivatives serves as an analogous example of nucleophilic displacement at the 4-position of a pyridine-like ring. researchgate.net

| Nucleophile | Reagent Example | Product Type |

| Amines | Alkylamines, Arylamines | 4-Aminopyridine derivatives |

| Alkoxides | Sodium methoxide | 4-Alkoxypyridine derivatives |

| Thiolates | Sodium thiophenoxide | 4-Thioetherpyridine derivatives |

C-F Bond Activation: In addition to SNAr, the C-F bond can be activated by transition metal complexes. ox.ac.ukyork.ac.ukmdpi.com This approach can lead to different types of functionalization, such as cross-coupling reactions. For instance, nickel and platinum complexes have been shown to mediate the cleavage of C-F bonds in fluoropyridines. ox.ac.ukacs.org Zirconium complexes have also been used for the regioselective C-F bond activation and subsequent C-C bond formation in fluoropyridines. acs.org While these methods are powerful, they often exhibit specific regioselectivities, with some metals favoring activation at the 4-position and others at the 2-position. acs.org

Chemical Modifications at the Methyl Group (e.g., oxidation, halogenation, side-chain functionalization)

The methyl group at the 3-position offers another site for chemical transformation, allowing for the introduction of new functional groups.

Oxidation: The methyl group can be oxidized to a carboxylic acid. For example, the oxidation of 3-methylpyridine (B133936) (3-picoline) is a known industrial process. wikipedia.org Supercritical water oxidation has also been explored for the destruction of 3-methylpyridine. birmingham.ac.uk In the context of this compound, such an oxidation would yield a tricarboxylic acid derivative, offering further points for chemical elaboration.

Halogenation: The methyl group can undergo halogenation. For instance, the side-chain fluorination of 3-methylpyridine can be achieved by reacting it with hydrogen fluoride and chlorine in the liquid phase to produce 3-(trifluoromethyl)pyridine (B54556) and its chlorinated derivatives. google.com This type of transformation allows for the introduction of fluorine atoms into the side chain, which can significantly alter the compound's properties.

Side-Chain Functionalization: The methyl group can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles. This approach allows for the elongation of the side chain or the introduction of other functional groups. pearson.com

Reactions of the Ester Moiety (e.g., hydrolysis to carboxylic acid, transamidation, reduction to alcohol)

The ethyl ester group at the 5-position is a versatile functional handle that can be readily converted into other functional groups.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. The rate of hydrolysis of pyridine carboxylic acid esters can be influenced by the pH of the solution. google.comchemrxiv.org The resulting carboxylic acid can then participate in a variety of subsequent reactions, such as decarboxylation or conversion to other acid derivatives.

Transamidation: The ethyl ester can be converted to an amide by reaction with an amine. This reaction is often carried out at elevated temperatures or with the use of a catalyst. The resulting amides are often important for biological applications.

Reduction: The ester can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride or samarium diiodide. clockss.org This transformation provides access to hydroxymethylpyridine derivatives, which can be further functionalized.

Exploration of Regioselective and Stereoselective Reaction Pathways

The presence of multiple reactive sites on this compound makes the exploration of regioselective and stereoselective reactions a key area of interest.

Regioselectivity: The inherent electronic properties of the substituted pyridine ring often dictate the regioselectivity of reactions. As mentioned, nucleophilic aromatic substitution is highly regioselective for the 4-position due to the activating effect of the nitrogen atom and the fluorine substituent. stackexchange.com Similarly, electrophilic attack on the pyridine ring, if it were to occur, would likely be directed to specific positions based on the directing effects of the existing substituents. The generation of pyridyne intermediates from substituted pyridines can also lead to regioselective difunctionalization. nih.govnih.gov

Stereoselectivity: While the parent molecule is achiral, the introduction of new chiral centers through chemical transformations can lead to the formation of stereoisomers. Catalytic stereoselective dearomatization of pyridines is a known strategy to produce chiral dihydropyridines and piperidines. mdpi.com The regio- and stereoselective addition of nucleophiles to N-activated pyridines is another powerful method for creating complex, stereochemically defined molecules. nih.govresearchgate.netacs.orgbohrium.com For this compound, reactions that create a new stereocenter, for example at the carbon of the ester group or through addition to the pyridine ring, could potentially be developed into stereoselective processes using chiral catalysts or reagents.

Research on Derivatives and Analogs of Ethyl 4 Fluoro 3 Methylpyridine 5 Acetate

Synthesis of Pyridine-5-acetic Acid Derivatives (e.g., amides, hydrazides, salts)

The ethyl ester functional group is a primary site for derivatization. The initial step for many of these transformations is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 4-fluoro-3-methylpyridine-5-acetic acid. This hydrolysis is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide) followed by acidic workup.

Amides: The resulting carboxylic acid serves as a versatile precursor for a variety of amides. Standard peptide coupling methods are employed for this conversion. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt), facilitate the reaction between the carboxylic acid and a primary or secondary amine. fishersci.co.uk Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the desired amide. researchgate.net

Hydrazides: Hydrazides are typically synthesized by reacting the parent ethyl ester directly with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often with heating in a solvent like ethanol (B145695). researchgate.net This nucleophilic acyl substitution reaction replaces the ethoxy group with a hydrazinyl group. The corresponding carboxylic acid can also be used as a starting material, usually after activation.

Salts: The basic nitrogen atom of the pyridine (B92270) ring can be protonated to form various salts. Treatment of Ethyl 4-fluoro-3-methylpyridine-5-acetate with a range of inorganic or organic acids, such as hydrochloric acid, sulfuric acid, or acetic acid, yields the corresponding pyridinium (B92312) salt. echemi.comchemicalforums.com For instance, reacting the parent compound with glacial acetic acid can produce Ethyl 4-fluoro-3-methyl-5-(acetoxymethyl)pyridinium acetate (B1210297). chemicalforums.com The formation of these salts can significantly alter the physical properties of the compound, such as its solubility and melting point.

| Derivative Type | General Structure | Synthetic Precursor | Key Reagents |

|---|---|---|---|

| Amide | R-C(=O)NR'R'' | Carboxylic Acid | DCC/EDC, HOBt, Amine (R'R''NH) |

| Hydrazide | R-C(=O)NHNH₂ | Ethyl Ester | Hydrazine Hydrate (N₂H₄·H₂O) |

| Salt | [Pyridine-H]⁺ X⁻ | Parent Compound | Acid (HX) |

Alterations of the Ester Group (e.g., various alkyl esters, substituted amides)

Beyond the derivatives mentioned above, the ester group can be systematically altered to produce a wide range of analogs.

Various Alkyl Esters: Transesterification allows for the conversion of the ethyl ester into other alkyl esters (e.g., methyl, propyl, benzyl). This reaction is typically catalyzed by an acid or a base in the presence of an excess of the desired alcohol. For example, heating the ethyl ester in methanol (B129727) with a catalytic amount of sulfuric acid would yield the corresponding methyl ester. Alternatively, during the synthesis of the parent compound, different alcohols can be used in the final esterification step to directly produce various alkyl esters.

Substituted Amides: As an extension of the amide synthesis described previously, a diverse library of substituted amides can be generated by reacting the parent ester or its corresponding carboxylic acid with a wide array of primary and secondary amines. This allows for the introduction of various functionalities, including alkyl chains, aromatic rings, and heterocyclic moieties, attached to the amide nitrogen. The reaction of the ethyl ester directly with an amine (aminolysis) can also be employed, though it may require more forcing conditions than using the more reactive carboxylic acid or acyl chloride.

| Modification | Example Product | Synthetic Method | Reactants |

|---|---|---|---|

| Methyl Ester | Mthis compound | Transesterification | Methanol, Acid/Base Catalyst |

| Benzyl Ester | Benzyl 4-fluoro-3-methylpyridine-5-acetate | Transesterification | Benzyl Alcohol, Acid/Base Catalyst |

| N-propyl amide | N-propyl-2-(4-fluoro-3-methylpyridin-5-yl)acetamide | Amidation | Propylamine, Coupling Agents |

| N-phenyl amide | N-phenyl-2-(4-fluoro-3-methylpyridin-5-yl)acetamide | Amidation | Aniline, Coupling Agents |

Systematic Modification of Fluorine and Methyl Substituents (e.g., other halogens, different alkyl groups, functionalized alkyl chains)

Systematic modification of the substituents on the pyridine ring itself provides another layer of structural diversity.

Modification of the Fluorine Substituent: The fluorine atom at the 4-position is a key site for modification via nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the displacement of the fluoride (B91410) ion by other nucleophiles. This allows for the introduction of other halogens (Cl, Br, I) or other functional groups like amines, alkoxides, and thiolates. For instance, heating the parent compound with a chloride source like HCl could potentially substitute the fluorine with chlorine, although specific conditions would need to be optimized. The synthesis of various 2-, 5-, and 6-halo-3-(azetidinylmethoxy)pyridines demonstrates the feasibility of halogenating the pyridine ring. nih.gov

Modification of the Methyl Substituent: Altering the methyl group at the 3-position is generally more complex and often involves synthesizing the target molecule from different starting materials rather than modifying the final product. For example, analogs with different alkyl groups (e.g., ethyl, propyl) or functionalized alkyl chains could be prepared by employing a modified Hantzsch pyridine synthesis. wikipedia.orgfiveable.me This multicomponent reaction condenses an aldehyde, a β-ketoester, and a nitrogen donor, allowing for variation in the final substituents by choosing appropriately substituted precursors.

| Position | Original Group | Modified Group | Potential Synthetic Strategy |

|---|---|---|---|

| 4 | Fluoro (-F) | Chloro (-Cl), Bromo (-Br) | Nucleophilic Aromatic Substitution (SₙAr) |

| 4 | Fluoro (-F) | Alkoxy (-OR), Amino (-NR₂) | Nucleophilic Aromatic Substitution (SₙAr) |

| 3 | Methyl (-CH₃) | Ethyl (-CH₂CH₃) | De novo synthesis (e.g., modified Hantzsch) |

| 3 | Methyl (-CH₃) | Functionalized Alkyl | De novo synthesis from functionalized precursors |

Cycloaddition Reactions and Annulation Strategies involving the Pyridine Ring

The pyridine ring of this compound can participate in cycloaddition and annulation reactions to construct fused bicyclic and polycyclic heterocyclic systems. The electron-deficient nature of the pyridine ring, enhanced by the fluoro and ester substituents, makes it a suitable candidate for inverse-electron-demand Diels-Alder reactions. wikipedia.org

Cycloaddition Reactions: In an inverse-electron-demand Diels-Alder reaction, the electron-poor pyridine ring acts as the diene, reacting with an electron-rich dienophile (e.g., an enamine or an enol ether). acsgcipr.org The initial cycloadduct can then undergo a retro-Diels-Alder reaction or other rearrangements to form a new, stable aromatic ring fused to the original pyridine. rsc.org For example, reacting the pyridine derivative with a 1,2,4-triazine (B1199460) could lead to a pyridopyridazine (B8481360) system after the extrusion of nitrogen. wikipedia.org

Annulation Strategies: Annulation strategies involve the formation of a new ring onto the existing pyridine scaffold in a stepwise manner. This can include [3+3] and [4+2] annulation approaches. researchgate.netacs.org For instance, a [4+2] cycloaddition could involve reacting a 1-azadiene derivative (formed from the pyridine ring) with a two-carbon component like an alkyne to build a new six-membered ring. rsc.org Transition-metal-catalyzed processes are often employed to facilitate these transformations under milder conditions. organic-chemistry.org These strategies are powerful tools for creating complex, fused heterocyclic structures that are not easily accessible through other methods.

Structure-Reactivity Relationship (SAR) Studies of Synthesized Analogs

Electronic Effects: The nature of the substituent at the 4-position significantly impacts the electronic properties of the pyridine ring. Fluorine is highly electronegative, making the ring electron-deficient and susceptible to nucleophilic attack. Replacing fluorine with less electronegative halogens (Cl, Br, I) would decrease this effect, potentially altering the reactivity in SₙAr reactions. A recent study on pyridine derivatives highlighted that the presence and position of electron-donating or electron-withdrawing groups can enhance or decrease certain biological activities. nih.gov For instance, derivatives with halogen atoms sometimes exhibit lower antiproliferative activity compared to those with methoxy (B1213986) or hydroxyl groups. nih.govnih.gov

Steric Effects: Modification of the methyl group at the 3-position or the ester group at the 5-position can introduce steric hindrance. Increasing the size of the alkyl group at position 3 (e.g., from methyl to isopropyl) could hinder the approach of reactants to the adjacent positions and the pyridine nitrogen. Similarly, bulky ester groups could influence the conformation of the molecule and its ability to interact with other chemical species.

Functional Group Effects: Converting the ester to an amide or hydrazide introduces new functional groups with different properties. Amides can act as both hydrogen bond donors and acceptors, which can significantly change the intermolecular interactions and physical properties like solubility and boiling point. Hydrazides are reactive intermediates that can be used to synthesize further heterocyclic rings, such as pyrazoles or triazoles. researchgate.net These changes are fundamental in modulating the chemical and potentially biological profile of the molecular scaffold.

| Modification | Structural Change | Predicted Effect on Reactivity/Properties |

|---|---|---|

| 4-F → 4-Cl | Change in halogen | Decreased ring activation for SₙAr; altered electronic profile. |

| 3-Me → 3-Et | Increased alkyl size | Increased steric hindrance around the pyridine nitrogen and C2/C4 positions. |

| Ester → Amide | -COOR → -CONHR' | Introduction of H-bond donor capability; altered solubility and polarity. |

| Ring Annulation | Fused bicyclic system | Creates a more rigid, planar structure; alters aromaticity and electronic distribution. |

Advanced Analytical Methodologies for Ethyl 4 Fluoro 3 Methylpyridine 5 Acetate

Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are fundamental in the analysis of "Ethyl 4-fluoro-3-methylpyridine-5-acetate," enabling the separation of the compound from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity and quantifying "this compound." Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

For fluorinated aromatic carboxylic acids and their esters, HPLC methods are well-established for achieving high-resolution separation. wiley.com The inclusion of acidic modifiers in the mobile phase can improve peak shape and retention for pyridine (B92270) compounds. mdpi.com Detection is most commonly achieved using a UV detector, as the pyridine ring exhibits strong absorbance in the UV region. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentration. The purity of "this compound" can be determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. Stability-indicating HPLC methods can be developed by subjecting the compound to stress conditions (e.g., acid, base, heat, light) and demonstrating that the method can separate the parent compound from its degradation products. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Pyridine Derivatives

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: These are general parameters and would require optimization for the specific analysis of "this compound".

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. "this compound," being an ester, is expected to have sufficient volatility for GC analysis. This method is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.

In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds, providing high sensitivity. For complex mixtures, GC coupled with a mass spectrometer (GC-MS) offers definitive identification of the separated components. The retention time in GC is a characteristic property of a compound under a specific set of conditions and can be used for its identification by comparison with a reference standard. glsciences.comgcms.cz

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. rsc.org In the synthesis of "this compound," TLC can be used to track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a suitable mobile phase. The separated spots are visualized under UV light or by using a staining agent. rsc.org The relative positions of the spots (Rf values) for the starting materials and the product allow for a quick assessment of the reaction's status.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of "this compound."

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its fragments. This allows for the unambiguous identification of the compound and any co-eluting impurities. The fragmentation pattern of ethyl esters of pyridine carboxylic acids often involves the loss of the ethoxy group or cleavage of the ester bond.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique, particularly for compounds that are not sufficiently volatile or stable for GC analysis. LC-MS/MS combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is especially valuable for the trace-level analysis of compounds in complex matrices. For fluorinated heterocyclic compounds, LC-MS/MS can provide structural information and facilitate their detection at very low concentrations. researchgate.net

Development of Quantitative Analytical Methods (e.g., quantitative NMR, titration)

Beyond chromatographic methods, other quantitative techniques are essential for the accurate determination of the purity and concentration of "this compound."

Quantitative Nuclear Magnetic Resonance (qNMR) , particularly ¹⁹F qNMR, is a highly specific and powerful method for the quantification of fluorinated compounds. nih.gov The ¹⁹F nucleus has a high natural abundance and sensitivity, and the chemical shifts of fluorine atoms are very sensitive to their electronic environment, leading to a wide spectral dispersion and reduced signal overlap. alfa-chemistry.comcolorado.edu In ¹⁹F qNMR, an internal standard of known purity and concentration is added to the sample containing "this compound." The concentration of the analyte can be determined by comparing the integral of its ¹⁹F signal to that of the internal standard. This method is absolute and does not require a calibration curve specific to the analyte.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. For a molecule like Ethyl 4-fluoro-3-methylpyridine-5-acetate, future research will likely focus on moving beyond traditional, often harsh, synthetic methods towards more sustainable alternatives.

One promising avenue is the exploration of one-pot multicomponent reactions. These reactions, which combine three or more reactants in a single operation, offer significant advantages in terms of reduced waste, time, and cost. Microwave-assisted organic synthesis (MAOS) is another area that holds considerable promise, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. The application of these green chemistry principles to the synthesis of functionalized pyridines is an active area of research.

Future synthetic strategies for this compound and its analogs could involve the use of readily available starting materials and catalysts that are both efficient and environmentally friendly. For instance, methods for the synthesis of fluorinated pyridines are continuously being improved, with recent developments including electrophilic fluorination using reagents like Selectfluor®.

Table 1: Comparison of Conventional and Emerging Synthetic Methodologies for Pyridine (B92270) Derivatives

| Feature | Conventional Methods | Emerging Sustainable Methods |

| Reaction Steps | Often multi-step | Frequently one-pot or fewer steps |

| Solvent Use | High volumes of traditional organic solvents | Reduced solvent use, greener solvents |

| Energy Consumption | Prolonged heating | Microwave irradiation, lower temperatures |

| Waste Generation | Significant byproduct formation | Atom-economical, minimal waste |

| Catalysts | Often stoichiometric or heavy metal-based | Catalytic, recyclable, earth-abundant metals |

This table provides a generalized comparison and specific examples for the synthesis of this compound would depend on the development of specific routes.

Exploration of C-H Functionalization and Late-Stage Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the modification of chemical structures without the need for pre-installed functional groups. This approach is particularly attractive for the late-stage functionalization (LSF) of complex molecules, where traditional methods may not be feasible. For this compound, C-H functionalization could enable the introduction of additional substituents on the pyridine ring, leading to a diverse library of analogs for biological screening or materials testing.

The electron-deficient nature of the pyridine ring presents unique challenges and opportunities for C-H functionalization. Research in this area is focused on developing catalysts and reaction conditions that allow for precise control over the regioselectivity of the functionalization. Metal-catalyzed C-H activation is a prominent strategy, with metals such as rhodium, palladium, and copper being extensively studied.

Late-stage functionalization is of particular importance in drug discovery, as it allows for the rapid diversification of lead compounds. The ability to introduce new functional groups into a molecule like this compound in the final steps of a synthetic sequence would significantly accelerate the discovery of new bioactive agents.

Table 2: Potential C-H Functionalization Sites on this compound

| Position on Pyridine Ring | Reactivity Towards C-H Functionalization | Potential Functional Groups to Introduce |

| C2 | Potentially activated by the nitrogen atom | Aryl, alkyl, heteroaryl groups |

| C6 | Sterically hindered by the ethyl acetate (B1210297) group | Smaller functional groups |

This table is speculative and based on general principles of pyridine reactivity. Actual outcomes would require experimental validation.

Advanced Mechanistic Investigations using In Situ and Operando Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. In recent years, in situ and operando spectroscopic techniques have become invaluable tools for studying chemical reactions in real-time. These methods allow researchers to observe the formation and consumption of reactants, intermediates, and products as the reaction proceeds, providing a wealth of mechanistic information.

For the synthesis of this compound, techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could be employed to monitor the progress of the reaction and identify key intermediates. Operando spectroscopy, which involves the simultaneous measurement of catalytic performance and spectroscopic data, would be particularly useful for studying catalyzed reactions involved in its synthesis.

The insights gained from these advanced mechanistic investigations could lead to the development of more efficient and selective synthetic routes to this compound and other functionalized pyridines. By understanding the intricate details of the reaction pathway, chemists can make informed decisions about how to optimize reaction conditions and catalyst design.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Synthetic Route Design

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize the way chemical research is conducted. These powerful computational tools can be used to predict the outcomes of chemical reactions, design novel synthetic routes, and even suggest optimal reaction conditions.

The integration of AI and ML into the chemical research workflow has the potential to significantly accelerate the pace of discovery. As these technologies continue to mature, they will undoubtedly play an increasingly important role in the design and synthesis of novel molecules like this compound.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-fluoro-3-methylpyridin-5-acetate, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Route Selection : Start with nucleophilic substitution or cross-coupling reactions to introduce the fluorine and methyl groups onto the pyridine ring. For esterification, use acetic acid derivatives with ethanol under acid catalysis.

- Optimization Parameters :

- Yield Monitoring : Use TLC and HPLC to track intermediate formation. Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of fluorinating agents) .

Q. What purification strategies are most effective for isolating Ethyl 4-fluoro-3-methylpyridine-5-acetate from reaction mixtures?

Methodological Answer:

- Chromatography : Use flash column chromatography with silica gel and a gradient eluent (hexane:ethyl acetate, 8:1 to 4:1). Monitor fractions via UV-vis at 254 nm.

- Recrystallization : Test solvent pairs (e.g., ethanol/water) to maximize crystal purity. Determine solubility curves at 25°C and 60°C .

- Distillation : For liquid intermediates, employ fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) to avoid thermal degradation.

Q. How can analytical techniques validate the structure and purity of this compound?

Methodological Answer:

- NMR : Assign peaks using , , and NMR. Compare chemical shifts with pyridine analogs (e.g., δ~8.5 ppm for pyridine protons) .

- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H] and fragmentation patterns.

- HPLC : Employ a C18 column with acetonitrile/water (70:30) to assess purity (>98%) .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms for fluorination or esterification steps?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for fluorination (e.g., SNAr mechanism). Compare activation energies of competing pathways.

- Solvent Effects : Simulate solvation with COSMO-RS to optimize dielectric environments for esterification .

- Kinetic Isotope Effects (KIE) : Predict primary/secondary KIEs to validate mechanistic hypotheses.

Q. What crystallographic methods resolve structural ambiguities in this compound?

Methodological Answer:

-

Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in dichloromethane/hexane). Use SHELXL for refinement, focusing on anisotropic displacement parameters .

-

Data Collection : Optimize at low temperature (100 K) to reduce thermal motion artifacts.

-

Key Metrics :

Parameter Expected Range R-factor <0.05 C–C bond length 1.50–1.54 Å C–F bond length 1.34–1.38 Å

Q. How should researchers address contradictions in spectral data or synthetic yields?

Methodological Answer:

- Error Analysis : Quantify uncertainties in NMR integration or HPLC calibration curves. Use triplicate experiments to assess reproducibility.

- Controlled Variables : Isolate factors like moisture sensitivity (e.g., via Schlenk techniques) or light-induced degradation.

- Statistical Tools : Apply ANOVA to compare yields across reaction conditions. Use principal component analysis (PCA) for multivariate spectral data .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase targets) with ATP-concentration gradients. Normalize activity against controls.

- Cellular Uptake : Label the compound with or and quantify intracellular accumulation via scintillation counting.

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination via nonlinear regression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.